molecular formula C13H18N2O3 B13838344 O-[3-(N,N-Dimethyl)-carbamoylphenyl] N-ethyl,N-methyl-carbamate

O-[3-(N,N-Dimethyl)-carbamoylphenyl] N-ethyl,N-methyl-carbamate

Cat. No.: B13838344
M. Wt: 250.29 g/mol
InChI Key: HZWUXGYNQFKWFJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[3-(N,N-Dimethyl)-carbamoylphenyl] N-ethyl,N-methyl-carbamate typically involves the reaction of N,N-dimethylcarbamoyl chloride with N-ethyl-N-methylphenylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production methods for carbamates, including this compound, often involve the use of carbamoyl chlorides and phenols or alcohols. These reactions are typically conducted in large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

O-[3-(N,N-Dimethyl)-carbamoylphenyl] N-ethyl,N-methyl-carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include various substituted carbamates, amines, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

O-[3-(N,N-Dimethyl)-carbamoylphenyl] N-ethyl,N-methyl-carbamate is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of O-[3-(N,N-Dimethyl)-carbamoylphenyl] N-ethyl,N-methyl-carbamate involves the inhibition of specific enzymes by binding to their active sites. This binding prevents the enzymes from catalyzing their respective reactions, thereby exerting its biochemical effects. The molecular targets and pathways involved include various proteases and other enzymes critical to cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-[3-(N,N-Dimethyl)-carbamoylphenyl] N-ethyl,N-methyl-carbamate is unique due to its specific structure, which allows it to interact with a wide range of enzymes and proteins. This makes it particularly valuable in proteomics research and drug development .

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

[3-(dimethylcarbamoyl)phenyl] N-ethyl-N-methylcarbamate

InChI

InChI=1S/C13H18N2O3/c1-5-15(4)13(17)18-11-8-6-7-10(9-11)12(16)14(2)3/h6-9H,5H2,1-4H3

InChI Key

HZWUXGYNQFKWFJ-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)C(=O)N(C)C

Origin of Product

United States

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